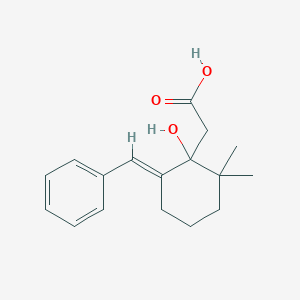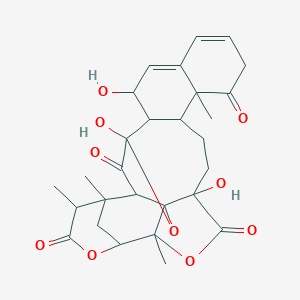![molecular formula C17H23NO4 B240054 Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B240054.png)
Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate, also known as MPPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a piperidine derivative that has been synthesized through a multi-step process, and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate involves its ability to inhibit the activity of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in memory and learning. By inhibiting this enzyme, Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate can increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects
In addition to its effects on cognitive function, Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate has been found to have a range of biochemical and physiological effects. Studies have shown that Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate can increase the levels of dopamine and norepinephrine in the brain, which may have implications for the treatment of depression and other mood disorders. Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate has also been found to have antioxidant properties, which may protect against oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate for lab experiments is its ability to inhibit the activity of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in cognitive function. However, one limitation of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate is that it has not been extensively studied in vivo, which may limit its potential applications in animal models.
将来の方向性
There are several future directions for research on Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate. One area of research could focus on the compound's potential as a treatment for Alzheimer's disease. Studies could investigate the efficacy of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate in animal models of the disease, as well as its potential side effects and toxicity. Another area of research could focus on the compound's potential as a treatment for mood disorders such as depression. Finally, future research could investigate the mechanisms underlying Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate's antioxidant properties, which could have implications for the treatment of a range of diseases associated with oxidative stress and inflammation.
Conclusion
In conclusion, Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate is a piperidine derivative that has been synthesized through a multi-step process. The compound has been studied for its potential applications in scientific research, including its potential as a treatment for Alzheimer's disease and depression. Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate's mechanism of action involves its ability to inhibit the activity of acetylcholinesterase, which may improve cognitive function. The compound has also been found to have a range of biochemical and physiological effects, including its antioxidant properties. While Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate has advantages for lab experiments, further research is needed to fully understand its potential applications.
合成法
The synthesis of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate involves a multi-step process that begins with the reaction of 3-methylphenol with acetic anhydride to form 3-methylphenyl acetate. This intermediate is then reacted with piperidine and ethyl chloroformate to yield ethyl 1-(3-methylphenoxy)acetyl)piperidine-4-carboxylate. Finally, this compound is hydrolyzed to form Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate.
科学的研究の応用
Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate has been studied for its potential applications in scientific research. One area of research has focused on the compound's potential as a treatment for Alzheimer's disease. Studies have shown that Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. By inhibiting this enzyme, Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate may be able to improve cognitive function in individuals with Alzheimer's disease.
特性
製品名 |
Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate |
|---|---|
分子式 |
C17H23NO4 |
分子量 |
305.4 g/mol |
IUPAC名 |
ethyl 1-[2-(3-methylphenoxy)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-3-21-17(20)14-7-9-18(10-8-14)16(19)12-22-15-6-4-5-13(2)11-15/h4-6,11,14H,3,7-10,12H2,1-2H3 |
InChIキー |
XKUCOEXUTQBJDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
正規SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)

![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)
![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)

